4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
4-(3-Nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core with a nitrophenyl and a phenyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazones with pyridine derivatives. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, such as temperature and mixing, which can improve yield and selectivity. Continuous flow synthesis also minimizes the risk of handling hazardous intermediates, making the process safer and more efficient .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted pyrazolopyridine compounds with different functional groups .
Scientific Research Applications
4-(3-Nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
4-(3-Nitrophenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl and a phenyl group attached to the pyrazolopyridine core makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
879614-83-2 |
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Molecular Formula |
C18H12N4O3 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C18H12N4O3/c23-18-16-15(12-5-4-8-14(11-12)22(24)25)9-10-19-17(16)20-21(18)13-6-2-1-3-7-13/h1-11H,(H,19,20) |
InChI Key |
NMUYGDXGABYTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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